Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate is a chemical compound with a complex structure that includes a tert-butyl group and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
The synthesis of Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate typically involves multiple steps, starting from readily available starting materialsReaction conditions often include the use of palladium-catalyzed cross-coupling reactions, with bases such as cesium carbonate in solvents like 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate group, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with enzymes and receptors .
Comparison with Similar Compounds
Tert-butyl ((3AS,4S,6AR)-octahydrocyclopenta[C]pyrrol-4-YL)carbamate can be compared with similar compounds such as:
Tert-butyl carbamate: A simpler analog with a similar functional group but lacking the complex ring system.
Tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate: A structurally related compound with similar reactivity.
Rel-tert-butyl ((3aS,6aR)-2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate: Another analog with a different ring system and functional groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-4-8-6-13-7-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10-/m0/s1 |
InChI Key |
HODGRZURVLFVKM-AEJSXWLSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]2[C@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.